Methyl 5-hydroxy-2-methoxybenzoate
Overview
Description
Methyl 5-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, specifically a methyl ester of 5-hydroxy-2-methoxybenzoic acid. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-2-methoxybenzoate can be synthesized through the esterification of 5-hydroxy-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of methyl 5-hydroxy-2-methoxybenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 5-hydroxy-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- Methyl 2-hydroxy-5-methoxybenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
- Methyl 3-hydroxy-4-methoxybenzoate
Comparison: Methyl 5-hydroxy-2-methoxybenzoate is unique due to the specific positioning of the hydroxy and methoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 5-hydroxy-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWSXCKPJLMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343784 | |
Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87513-63-1 | |
Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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